molecular formula C8H7ClN4O3 B2594059 (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 878713-16-7

(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid

Cat. No.: B2594059
CAS No.: 878713-16-7
M. Wt: 242.62
InChI Key: QMZGDRDIXJTJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid is a heterocyclic compound that features a triazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential to treat various diseases. Its derivatives have shown promise in preclinical studies for conditions such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-methylamine
  • (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-ethyl ester

Uniqueness

Compared to similar compounds, (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid stands out due to its specific acetic acid moiety. This functional group enhances its solubility and reactivity, making it more versatile for various applications. Additionally, its unique structure allows for selective interactions with biological targets, which can be advantageous in drug development.

Properties

IUPAC Name

2-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O3/c1-3-6(9)7(16)13-8(10-3)11-4(12-13)2-5(14)15/h2H2,1H3,(H,14,15)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZGDRDIXJTJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.